2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-methoxyphenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-20-10-9-18(21-14)25-16-7-5-11-22(13-16)19(23)12-15-6-3-4-8-17(15)24-2/h3-4,6,8-10,16H,5,7,11-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWABDGTCYJUQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidinyl Group: This step often involves nucleophilic substitution reactions where the pyrimidinyl group is introduced.
Introduction of the Methoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Methoxyphenyl aldehydes or acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-1-(3-piperidin-1-yl)ethanone: Lacks the pyrimidinyl group, which may affect its reactivity and applications.
2-(2-Methoxyphenyl)-1-(3-((2-chloropyrimidin-4-yl)oxy)piperidin-1-yl)ethanone: Contains a chloro group instead of a methyl group on the pyrimidinyl ring, potentially altering its chemical properties and biological activities.
Uniqueness
The presence of the methoxyphenyl, piperidine, and pyrimidinyl groups in 2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone makes it a unique compound with distinct chemical and biological properties
Biological Activity
The compound 2-(2-Methoxyphenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone , with the CAS number 2380034-62-6 , is a synthetic derivative featuring a complex structure that combines elements from methoxyphenyl, piperidine, and pyrimidine. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor activity , particularly in glioma models. For instance, research indicated that derivatives of this compound exhibited significant in vitro antiglioma effects. The mechanism involves targeting the inflammatory microenvironment associated with glioblastomas, which are known for their aggressive behavior and resistance to conventional therapies .
Case Study: In Vitro Antiglioma Activity
- Objective : To assess the effectiveness of the compound in inhibiting glioma cell proliferation.
- Method : Cell viability assays were conducted using human glioblastoma cell lines.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against gliomas.
The biological activity of this compound is largely attributed to its ability to interact with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling pathways. Activation of these receptors can lead to various physiological responses, including modulation of inflammation and cellular proliferation .
Pharmacological Profiles
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 355.4 g/mol |
| Antitumor Activity | Yes |
| GPCR Interaction | Yes |
Toxicity Studies
In vivo toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies involving animal models suggest that while the compound exhibits promising therapeutic effects, it also necessitates careful evaluation to understand its toxicity profile fully. The use of biodegradable polymeric nanocapsules for targeted delivery has been proposed to mitigate potential side effects while enhancing therapeutic efficacy .
Q & A
Q. Optimization Tips :
- Temperature : Maintain 0–5°C during acylation to minimize side reactions .
- Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Ether Formation | DIAD, PPh₃, THF, 0°C | 65–75 | |
| Acylation | AlCl₃, DCM, RT | 50–60 | |
| Purification | Ethanol/water (3:1) | 85–90 |
Basic: Which analytical techniques are critical for characterizing this compound, and how do they address structural ambiguity?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify methoxy (δ 3.8–4.0 ppm) and piperidine protons (δ 1.5–3.0 ppm). Aromatic protons (δ 6.5–8.0 ppm) confirm substitution patterns .
- ¹³C NMR : Detect carbonyl (δ ~200 ppm) and pyrimidine carbons (δ ~160 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₂₀H₂₂N₃O₃: 352.1661) .
- HPLC : Assess purity (>98%) using C18 columns (mobile phase: acetonitrile/water) .
Q. Table 2: Key Spectral Data
| Technique | Critical Peaks/Features | Purpose |
|---|---|---|
| ¹H NMR | δ 3.85 (s, OCH₃) | Confirm methoxy group |
| HRMS | m/z 352.1661 [M+H]⁺ | Validate molecular formula |
| HPLC | Retention time: 8.2 min | Purity assessment |
Advanced: How can researchers design structure-activity relationship (SAR) studies to evaluate its pharmacological potential?
Q. Methodological Answer :
Structural Modifications :
- Pyrimidine Ring : Replace 2-methyl with halogens (e.g., Cl, F) to assess electronic effects on target binding .
- Piperidine Oxygen : Substitute with sulfur to study steric/electronic impacts .
Biological Assays :
- Enzyme Inhibition : Test against kinases (IC₅₀ via fluorescence polarization) .
- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability .
Data Correlation : Employ QSAR models (e.g., CoMFA) to link substituent effects with activity .
Key Consideration : Include negative controls (e.g., unsubstituted analogs) and validate selectivity via counter-screens .
Advanced: How should researchers resolve contradictions in physicochemical data (e.g., conflicting logP or melting points)?
Q. Methodological Answer :
- Experimental Replication : Repeat measurements using DSC for melting point consistency .
- Computational Validation : Calculate logP via software (e.g., ACD/Labs) and compare with experimental shake-flask results .
- Literature Cross-Reference : Check analogs (e.g., fluorophenoxy derivatives) for trends in hydrophobicity .
Case Example : If reported logP values vary (±0.5), use HPLC-derived retention times to infer relative lipophilicity .
Advanced: What crystallographic challenges arise in determining its 3D structure, and how can they be mitigated?
Q. Methodological Answer :
- Challenges :
- Solutions :
Q. Table 3: Crystallographic Parameters
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| Resolution | 1.2 Å | |
| R-factor | 0.052 |
Advanced: How can in silico modeling predict metabolic pathways and guide derivative design?
Q. Methodological Answer :
Metabolism Prediction :
- Use ADMET predictors (e.g., Schrödinger’s QikProp) to identify labile sites (e.g., pyrimidine oxidation) .
Derivative Optimization :
- Docking Studies : Target cytochrome P450 isoforms (e.g., CYP3A4) to reduce metabolic clearance .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) for high-affinity analogs .
Case Study : Methyl-to-cyclopropyl substitution on pyrimidine reduces CYP2D6 metabolism, improving half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
